molecular formula C17H21N3OS B10980343 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B10980343
M. Wt: 315.4 g/mol
InChI Key: HLNALKRYECBESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a thieno[3,4-c]pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with benzamide under suitable conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety may contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide: can be compared with other benzamide derivatives and thieno[3,4-c]pyrazole compounds.

    N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.

    4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness

The presence of the tert-butyl group in This compound imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

InChI

InChI=1S/C17H21N3OS/c1-17(2,3)12-7-5-11(6-8-12)16(21)18-15-13-9-22-10-14(13)19-20(15)4/h5-8H,9-10H2,1-4H3,(H,18,21)

InChI Key

HLNALKRYECBESM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.